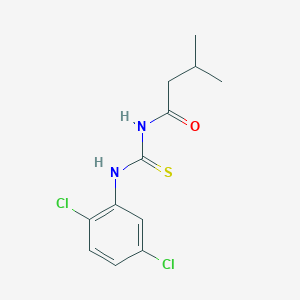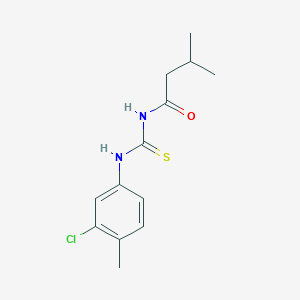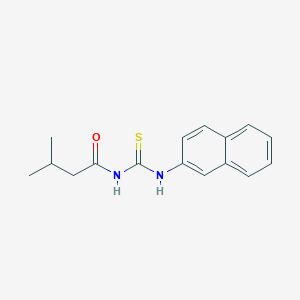![molecular formula C14H15N5OS B399348 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B399348.png)
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an amino group, a tolyloxy-ethyl side chain, and a thiol group attached to the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Amino Group: The amino group at the 6-position can be introduced via nucleophilic substitution reactions.
Attachment of the Tolyl Group: The tolyloxy-ethyl side chain can be attached through etherification reactions.
Introduction of the Thiol Group: The thiol group at the 8-position can be introduced through thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted purines depending on the reagents used.
Applications De Recherche Scientifique
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiol group, in particular, can form covalent bonds with cysteine residues in proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-9-(2-methoxy-ethyl)-9H-purine-8-thiol
- 6-Amino-9-(2-ethoxy-ethyl)-9H-purine-8-thiol
- 6-Amino-9-(2-phenoxy-ethyl)-9H-purine-8-thiol
Uniqueness
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol is unique due to the presence of the tolyloxy-ethyl side chain, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H15N5OS |
|---|---|
Poids moléculaire |
301.37g/mol |
Nom IUPAC |
6-amino-9-[2-(4-methylphenoxy)ethyl]-7H-purine-8-thione |
InChI |
InChI=1S/C14H15N5OS/c1-9-2-4-10(5-3-9)20-7-6-19-13-11(18-14(19)21)12(15)16-8-17-13/h2-5,8H,6-7H2,1H3,(H,18,21)(H2,15,16,17) |
Clé InChI |
KKSYXUAEBWBHOR-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3N=C2S)N |
SMILES |
CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
SMILES canonique |
CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-fluorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399266.png)
![3-methyl-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B399267.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399271.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399273.png)


![Methyl 4-{[(3-methylbutanoyl)carbamothioyl]amino}benzoate](/img/structure/B399278.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399279.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399281.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399286.png)
![N-[4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B399287.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399288.png)
